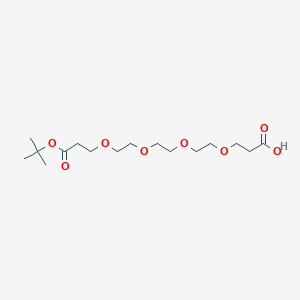

酸-PEG4-t-丁基酯

描述

Acid-PEG4-t-butyl ester is a PEG derivative containing a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The terminal carboxylic acid of Acid-PEG4-t-butyl ester can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions . A study on the functionalization of esters via 1,3-chelation using NaOtBu provides insights into the mechanistic investigations and synthetic applications .Molecular Structure Analysis

Acid-PEG4-t-butyl ester has a molecular weight of 350.4 g/mol . Its molecular formula is C16H30O8 . It contains a t-butyl protected carboxyl group with a terminal carboxylic acid . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of Acid-PEG4-t-butyl ester molecule .Chemical Reactions Analysis

The terminal carboxylic acid of Acid-PEG4-t-butyl ester can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

Acid-PEG4-t-butyl ester has a molecular weight of 350.4 g/mol . Its molecular formula is C16H30O8 . The hydrophilic PEG spacer increases solubility in aqueous media .科研应用

药物递送增强

酸-PEG4-t-丁基酯及其衍生物在增强药物递送方面起着关键作用。与PEG(聚乙二醇)的结合有助于在体内维持药物的持续水平和生物活性。例如,通过t-丁基酯连接的强效α4整合素抑制剂的PEG共轭物已被证明在将其皮下注射给大鼠后实现了持续的水平和生物活性(Smith et al., 2013)。此外,PEG酯已被用于增强难溶性药物的溶解度和生物利用度,正如在基于Polysorbate(Tween)的微乳液的开发中所见(Kaur & Mehta, 2017)。

肿瘤治疗应用

在肿瘤治疗中,酸-PEG4-t-丁基酯衍生物已被用于创建更有效的药物递送系统。一个显著的例子是开发用于肿瘤微环境触发的药物递送的中空介孔二氧化硅纳米颗粒(HMSNs),这种系统显示出显著的抑制肿瘤生长并且副作用最小(Liu et al., 2016)。

土壤微生物群落影响

酸-PEG4-t-丁基酯,以除草剂酯的形式,如2,4-二氯苯氧乙酸丁酯,已被研究其对土壤微生物群落的影响。观察到该除草剂可以显著改变土壤中的微生物群落结构,尤其是在较高浓度下(Zhang et al., 2010)。

制药应用

在制药领域,类似羧甲基纤维素-聚(乙二醇)水凝胶膜的酸-PEG4-t-丁基酯衍生物已被用于控制难溶性药物的递送。这些水凝胶膜表现出优异的血液相容性和细胞相容性,使其适用于药物递送应用(Ghorpade et al., 2018)。

聚合物合成

在聚合物合成领域,酸-PEG4-t-丁基酯及其相关化合物在生产生物可降解的聚合物载体用于药物递送方面发挥作用。这些基于聚乙二醇和富马酸单元的载体通过酯键连接,以确保在体内的生物降解性,使其适用于高药物装载应用(Mero et al., 2009)。

Safety And Hazards

Acid-PEG4-t-butyl ester has been classified under GHS07. The hazard statements include H302, H315, H319, and H335 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .

未来方向

Acid-PEG4-t-butyl ester is a PEG derivative that is commonly used in bio-conjugation . It is also used as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .

性质

IUPAC Name |

3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O8/c1-16(2,3)24-15(19)5-7-21-9-11-23-13-12-22-10-8-20-6-4-14(17)18/h4-13H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXMHKDZTUDTSCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201162928 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG4-t-butyl ester | |

CAS RN |

1835759-85-7 | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10,13-Tetraoxahexadecanedioic acid, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201162928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)